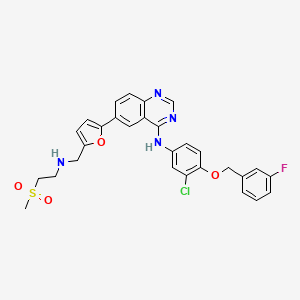

Ramifenazone-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Stable Isotope Labelled Compound

Ramifenazone-d7 is a stable isotope labelled compound . Stable isotopes are non-radioactive, safe to handle, and can be used in long-term studies without the risk of radiation damage. They are particularly useful in drug development and environmental studies .

Impurity Analysis

Isotope-labeled impurities, like Ramifenazone-d7, are used in impurity analysis . Impurities in pharmaceuticals can affect the stability and efficacy of the drug. By introducing isotope-labeled impurities into a sample, researchers can study the fate and transport of these impurities .

Material Science

In material science, isotope-labeled impurities are used to investigate their influence on the material’s properties, such as conductivity, strength, and durability .

Drug Discovery

In drug discovery, isotope-labeled compounds are used for tracking and identification of molecules . This allows for precise tracking and identification of molecules, which is crucial in the development of new drugs.

Environmental Studies

Isotope-labeled impurities are used in environmental studies . By introducing a known amount of isotope-labeled impurities into a sample, researchers can study the fate and transport of these impurities in the environment .

Biochemical Research

Ramifenazone-d7 is used in biochemical research as a reference material . High-quality, certified reference materials are essential in research to ensure the accuracy and reliability of experimental results .

作用機序

Target of Action

Ramifenazone-d7, also known as Isopropylaminoantipyrine, is a pyrazole derivative that primarily targets bacterial cells . It acts as a non-steroidal anti-inflammatory agent (NSAID) and has been found to have analgesic, antipyretic, anti-inflammatory, and antimicrobial activities .

Mode of Action

As a non-steroidal anti-inflammatory agent, Ramifenazone-d7 works by reducing the production of prostaglandins, chemicals that cells produce in response to injury and certain diseases. These prostaglandins cause inflammation, pain, and fever. By inhibiting their production, Ramifenazone-d7 helps to alleviate these symptoms .

Biochemical Pathways

By inhibiting COX, Ramifenazone-d7 reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain .

Pharmacokinetics

The pharmacokinetics of Ramifenazone-d7 involves its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The result of Ramifenazone-d7’s action is the reduction of inflammation, pain, and fever. This is achieved through its inhibition of prostaglandin production, which in turn reduces the inflammatory response. Additionally, its antimicrobial activity helps to combat bacterial infections .

Action Environment

The action of Ramifenazone-d7 can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability. Additionally, factors such as temperature and humidity can impact the stability of the drug. It is recommended to store Ramifenazone-d7 under the conditions specified in the Certificate of Analysis to ensure its efficacy .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ramifenazone-d7 involves the introduction of seven deuterium atoms into the Ramifenazone molecule. This can be achieved through a series of reactions that involve deuterated starting materials and/or deuterated reagents. One possible synthesis pathway is outlined below.", "Starting Materials": [ "4-(4-aminophenyl)-2-butanol", "deuterated acetic anhydride", "deuterated pyridine", "deuterated chloroform", "deuterated sodium hydroxide", "deuterated sulfuric acid", "deuterated hydrogen gas", "deuterated palladium on carbon" ], "Reaction": [ "Step 1: Protect the amine group of 4-(4-aminophenyl)-2-butanol with acetic anhydride and pyridine to form the acetyl derivative.", "Step 2: Deuterate the acetyl derivative using deuterated acetic anhydride and deuterated pyridine in deuterated chloroform.", "Step 3: Remove the acetyl protecting group using deuterated sodium hydroxide in deuterated water.", "Step 4: Deuterate the remaining hydrogen atoms using deuterated sulfuric acid and deuterated hydrogen gas in deuterated water.", "Step 5: Reduce the nitro group using deuterated palladium on carbon and deuterated hydrogen gas in deuterated methanol to form Ramifenazone-d7." ] } | |

CAS番号 |

1330180-51-2 |

製品名 |

Ramifenazone-d7 |

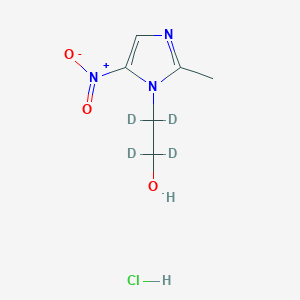

分子式 |

C14H12D7N3O |

分子量 |

252.36 |

純度 |

95% by HPLC; 98% atom D |

関連するCAS |

3615-24-5 (unlabelled) |

同義語 |

1,2-Dihydro-1,5-dimethyl-4-[(1-methylethyl-d7)amino]-2-phenyl-3H-pyrazol-3-one |

タグ |

Antipyrine Impurities |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

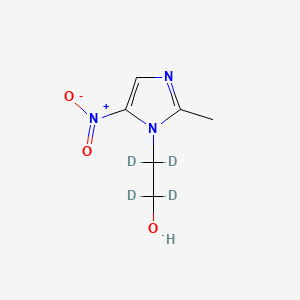

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)